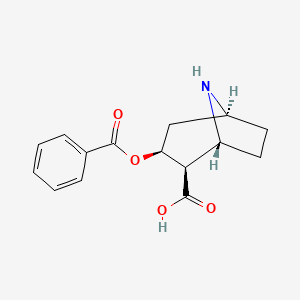

Benzoylnorecgonine

説明

Contextualization within Chemical Metabolism Studies

Benzoylnorecgonine has been recognized as a metabolite of cocaine. Its presence has been observed in studies investigating the metabolic pathways of cocaine. For instance, research utilizing microsome preparations from various rat organs, including liver, kidney, lung, and brain, has included this compound among the metabolites studied to understand the comprehensive biotransformation of cocaine nih.govscielo.br. These studies aim to map the enzymatic and non-enzymatic reactions that lead to the formation of different metabolites.

While this compound is identified as part of these metabolic cascades, detailed, isolated studies focusing solely on its unique metabolic fate or specific enzymatic transformations are not extensively documented in the general academic literature. The primary context of its appearance in research is often within broader investigations of cocaine's breakdown products.

Significance in Academic Chemical, Biochemical, and Environmental Research

The significance of this compound in academic chemical, biochemical, and environmental research stems primarily from its role as an identified component within the metabolic profile of cocaine. Its detection contributes to the complete picture of how certain substances are processed by biological systems.

In biochemical research, its identification aids in the characterization of metabolic enzymes and pathways involved in the degradation of complex organic molecules. Understanding the formation of this compound, as part of the wider metabolic network, can inform studies on enzyme specificity and reaction mechanisms.

From an environmental perspective, the presence of metabolites like this compound in biological and environmental samples can serve as an indicator of the parent compound's presence and its subsequent breakdown in various ecosystems. However, specific detailed research findings or extensive data tables quantifying the environmental prevalence, degradation, or unique ecological impact solely of this compound are not widely reported in the current literature. Research in this area predominantly focuses on more abundant and stable metabolites in environmental matrices.

Research Findings and Data

特性

CAS番号 |

41889-45-6 |

|---|---|

分子式 |

C15H17NO4 |

分子量 |

275.3 g/mol |

IUPAC名 |

(1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

InChI |

InChI=1S/C15H17NO4/c17-14(18)13-11-7-6-10(16-11)8-12(13)20-15(19)9-4-2-1-3-5-9/h1-5,10-13,16H,6-8H2,(H,17,18)/t10-,11+,12-,13+/m0/s1 |

InChIキー |

CMYJDRSCSOXYHG-QNWHQSFQSA-N |

SMILES |

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O |

異性体SMILES |

C1C[C@@H]2[C@H]([C@H](C[C@H]1N2)OC(=O)C3=CC=CC=C3)C(=O)O |

正規SMILES |

C1CC2C(C(CC1N2)OC(=O)C3=CC=CC=C3)C(=O)O |

ピクトグラム |

Irritant |

同義語 |

enzoylnorecgonine norbenzoylecgonine |

製品の起源 |

United States |

Chemical Structure and Stereochemical Investigations

Stereoisomeric Forms and Their Computational Characterization

While specific detailed computational characterization of stereoisomeric forms solely for Benzoylnorecgonine is not extensively documented in the immediate search results, it is understood that, like other tropane alkaloids, this compound possesses chiral centers within its bicyclic structure, leading to the existence of multiple stereoisomers. For its N-methylated analog, Benzoylecgonine, computational studies have extensively characterized its R and S forms. These investigations typically employ Density Functional Theory (DFT) calculations, such as the B3LYP/6-311++G** method, to optimize the geometries of these stereoisomers in various environments, including the gas phase and aqueous solution. researchgate.net, biointerfaceresearch.com Such computational approaches are crucial for determining the relative stabilities, energetic differences, and structural parameters of each stereoisomeric form, providing insights into their three-dimensional spatial arrangements. The principles and methodologies applied to Benzoylecgonine are directly transferable for the characterization of this compound's stereoisomers.

Conformational Analysis and Molecular Dynamics Studies

Vibrational Spectroscopy Assignments and Force Field Calculations

Direct vibrational spectroscopy assignments and force field calculations for this compound are not explicitly detailed in the current search outcomes. Nevertheless, the methodology for such analyses is well-established for similar tropane alkaloids. For Benzoylecgonine, comprehensive vibrational assignments of its infrared (IR) and Raman spectra have been performed using DFT calculations, specifically the B3LYP/6-311++G** method. researchgate.net, biointerfaceresearch.com These studies involve the use of normal internal coordinates, transferable scaling factors, and harmonic force fields to accurately predict and assign vibrational modes. researchgate.net, biointerfaceresearch.com This computational approach is invaluable for interpreting experimental spectroscopic data, providing a molecular-level understanding of bond vibrations and functional group movements. Given the structural similarity, similar computational techniques would be applied to this compound. The lack of the N-methyl group in this compound would result in distinct vibrational signatures, particularly in regions corresponding to the N-CH₃ stretching modes present in Benzoylecgonine.

Electronic Structure and Frontier Orbital Analysis

Specific data on the electronic structure and frontier orbital analysis for this compound is not directly provided in the search results. However, the principles of electronic structure theory and Frontier Molecular Orbital (FMO) analysis are broadly applicable to understanding the reactivity and stability of organic molecules like this compound. For Benzoylecgonine, studies have utilized Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations to investigate charge distribution, bonding characteristics, and topological properties. researchgate.net, biointerfaceresearch.com, researchgate.net FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into a molecule's electron-donating and electron-accepting capabilities, thereby predicting its chemical reactivity. malayajournal.org, iqce.jp, libretexts.org, wikipedia.org The energy gap between the HOMO and LUMO is an indicator of molecular chemical stability. malayajournal.org The absence of the N-methyl group in this compound is anticipated to alter its electronic density distribution and, consequently, its frontier orbital energies and reactivity profile compared to Benzoylecgonine.

Solvation Energy Studies

While direct solvation energy studies for this compound are not specifically highlighted, the concept of solvation energy is crucial for understanding a compound's solubility and behavior in biological systems. Solvation energy is defined as the energy released when a gaseous ion or molecule interacts with a liquid solvent to form a solution. jrc.ac.in For Benzoylecgonine, studies have shown a higher solvation energy in water compared to cocaine, with values closer to heroin. For instance, the solvation energy of Benzoylecgonine in water was reported to be -85.79 kJ/mol (-7.98 kcal/mol), significantly higher than that of cocaine (-70.21 kJ/mol or -6.23 kcal/mol). researchgate.net, biointerfaceresearch.com, scialert.net, researchgate.net This higher solvation energy contributes to its increased solubility in water and prolonged residence time in the human body. biointerfaceresearch.com The absence of the N-methyl group in this compound, which differentiates it from Benzoylecgonine, is expected to influence its volume expansion and, consequently, its solvation energy. The removal of the methyl group could lead to an altered interaction with solvent molecules, potentially impacting its solubility and distribution characteristics.

Biosynthesis and Metabolic Pathways Research

Enzymatic Hydrolysis of Precursor Compounds

Benzoylnorecgonine is a metabolite derived from the breakdown of cocaine. The primary precursor to this compound is norcocaine, which itself is a metabolite of cocaine formed through N-demethylation. ontosight.ainih.gov The formation of this compound involves the enzymatic hydrolysis of the methyl ester group of norcocaine. This process is analogous to the hydrolysis of cocaine to benzoylecgonine.

In the broader context of cocaine metabolism, approximately 45% of cocaine is hydrolyzed to benzoylecgonine by the enzyme carboxylesterase-1 in the liver. amegroups.orgamegroups.cn Another significant pathway, accounting for about 40% of cocaine metabolism, is the conversion to ecgonine methyl ester by butyrylcholinesterase in the plasma and carboxylesterase-2 in the liver. amegroups.orgamegroups.cn While benzoylecgonine is a primary metabolite of cocaine, this compound results from the further metabolism of norcocaine. acs.org

The enzymatic hydrolysis that leads to the formation of this compound is a critical step in the metabolic cascade of cocaine. This reaction is catalyzed by specific enzymes that cleave the ester bond, a common metabolic process for compounds containing ester functional groups. majlaw.co.ukmdpi.com

Identification and Characterization of Metabolizing Enzymes

The biotransformation of cocaine and its derivatives into metabolites like this compound is facilitated by a group of enzymes known as esterases. The most significant of these are carboxylesterases and butyrylcholinesterase. nih.govrevistasaludmental.gob.mx

Carboxylesterases (CE-1, CE-2)

Human carboxylesterases, primarily hCE-1 and hCE-2, are key players in the metabolism of cocaine. ies.gov.pldiva-portal.org

hCE-1 (CES1): This enzyme, found predominantly in the liver, is responsible for the hydrolysis of the methyl ester group of cocaine to form benzoylecgonine. ies.gov.plnih.govscialert.net It follows that hCE-1 would also be involved in the hydrolysis of norcocaine to this compound. The catalytic process of hCE-1 involves a two-step mechanism of acylation and deacylation. mdpi.comnih.govacs.org Studies have determined the kinetic parameters for cocaine hydrolysis by hCE-1, with a reported kcat of 0.058 min⁻¹ and a KM of 4.3 μM. nih.gov

hCE-2 (CES2): Primarily located in the intestine, hCE-2 catalyzes the hydrolysis of the benzoyl ester group of cocaine to produce ecgonine methyl ester. ies.gov.plnih.gov While some earlier reports suggested hCE-1 was not involved in cocaine hydrolysis, more recent studies have clarified that hCE-2 is the primary carboxylesterase responsible for hydrolyzing cocaine to benzoic acid and ecgonine methyl ester, with a Km of 202 µM and a Vmax of 589 pmol·min⁻¹. nih.gov

The differing substrate specificities of hCE-1 and hCE-2 highlight the complexity of cocaine metabolism and the specific roles these enzymes play in the formation of various metabolites. diva-portal.orgresearchgate.net

| Enzyme | Primary Location | Primary Reaction Catalyzed | Resulting Metabolite |

|---|---|---|---|

| Carboxylesterase-1 (hCE-1) | Liver | Hydrolysis of methyl ester of cocaine/norcocaine | Benzoylecgonine/Benzoylnorecgonine |

| Carboxylesterase-2 (hCE-2) | Intestine | Hydrolysis of benzoyl ester of cocaine | Ecgonine methyl ester |

| Butyrylcholinesterase (BChE) | Plasma | Hydrolysis of benzoyl ester of cocaine | Ecgonine methyl ester |

Enzyme Engineering and Mutagenesis Studies for Enhanced Transformation

Significant research has been dedicated to engineering enzymes with improved efficiency in metabolizing cocaine, with a primary focus on butyrylcholinesterase (BChE). The goal is to create a "cocaine hydrolase" that can rapidly break down cocaine in the body. semanticscholar.org

Computational modeling and site-directed mutagenesis have been employed to design BChE mutants with significantly enhanced catalytic activity against cocaine. pnas.orgnih.gov These studies have identified key amino acid residues that, when altered, can improve the enzyme's ability to bind and hydrolyze cocaine. For example, mutations at positions A199, F227, S287, A328, and Y332 have resulted in BChE variants with dramatically increased catalytic efficiency. pnas.orggoogle.comgoogle.com

One notable mutant, A199S/S287G/A328W/Y332G, demonstrated a 456-fold improvement in catalytic efficiency compared to the wild-type BChE. pnas.org Another mutant, A199S/F227S/S287G/A328W/Y332G, showed a remarkable 2790-fold increase in catalytic efficiency. acs.org These engineered enzymes not only accelerate the breakdown of cocaine but have also been shown to hydrolyze its active metabolites, including benzoylecgonine. nih.govresearchgate.net

| BChE Mutant | Fold Improvement in Catalytic Efficiency (vs. Wild-Type) |

|---|---|

| A328W/Y332A | ~9-fold |

| A199S/S287G/A328W/Y332G (E14-3) | ~456-fold |

| A199S/F227A/S287G/A328W/Y332G (E12-7) | Significantly increased |

| A199S/F227S/S287G/A328W/Y332G | ~2790-fold |

Formation of Secondary Metabolites from this compound

Research indicates that metabolites with a free carboxylic acid group, such as benzoylecgonine and by extension, this compound, are generally not further oxidized by microsomal enzymes. acs.orgnih.gov Their presence in urine and blood is primarily due to the hydrolysis of their respective ester-containing parent compounds. acs.orgnih.gov

However, some studies suggest that benzoylecgonine can be a major metabolite of cocaethylene, a substance formed when cocaine and alcohol are consumed together. researchgate.net This indicates that under certain conditions, further metabolic transformations of these seemingly terminal metabolites might occur. Additionally, research on engineered BChE mutants has demonstrated that they can hydrolyze benzoylecgonine into ecgonine and benzoic acid, suggesting a potential pathway for its further breakdown. nih.govresearchgate.net The metabolism of this compound itself is less characterized, but it is plausible that it could undergo similar hydrolysis to norecgonine and benzoic acid, particularly in the presence of highly efficient engineered enzymes.

Analytical Methodologies for Detection and Quantification

Mass Spectrometry-Based Imaging and Ambient Ionization Techniques

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a surface-sensitive analytical technique capable of providing elemental and molecular composition at or near the surface of a solid sample labmedica.com. While SIMS has seen developments enabling the analysis of organic materials, specific detailed research findings focusing solely on the detection and quantification of Benzoylnorecgonine (CID 114718) using SIMS are not extensively reported in the available literature. Studies involving SIMS for cocaine metabolites often refer to Benzoylecgonine (BZE), where the sensitivity of SIMS has sometimes been found to be insufficient for its detection in certain applications, such as fingerprints, without specialized techniques like water cluster SIMS labmedica.comsurrey.ac.uknih.govresearchgate.netkcl.ac.uk.

Immunoassay-Based Approaches

Immunoassay-based approaches are rapid analytical tests that utilize antibodies to detect and identify chemical substances, including drug metabolites, in biological samples wa.gov. These methods are typically used for screening due to their speed and ease of use. However, the available literature predominantly discusses the application of these techniques for Benzoylecgonine (CID 448223), the major metabolite of cocaine, rather than specifically for this compound (CID 114718) nih.govresearchgate.netwa.govoup.comnih.govoup.comtandfonline.comuw.eduusp.broup.comoup.comnih.govnih.gov.

Radioimmunoassay (RIA) is a sensitive method that employs competitive binding of an antigen to radioactively labeled antibody binding sites nih.govoup.com. While RIA is widely applied for detecting cocaine metabolites, particularly Benzoylecgonine, in biological samples like urine or blood, specific studies detailing the application and performance characteristics of RIA solely for this compound are not readily found in the current search results nih.govoup.comoup.com. Existing RIA evaluations for cocaine metabolites, such as those for Benzoylecgonine, demonstrate high sensitivity and reproducibility, with reported detection limits as low as 20 ng/mL in blood and urine for Benzoylecgonine oup.comoup.com.

The Enzyme-Multiplied Immunoassay Technique (EMIT) is a competitive binding assay where drug in the sample competes with an enzyme-labeled drug for antibody binding sites wa.gov. The enzyme activity, measured spectrophotometrically, is directly proportional to the amount of free drug. Similar to RIA, EMIT is commonly used for the presumptive identification of drugs and their metabolites, with extensive documentation for Benzoylecgonine detection in urine and serum wa.govnih.govuw.edunih.govnih.gov. However, specific analytical data and research findings focusing exclusively on the detection and quantification of this compound using EMIT are not detailed in the provided information.

Fluorescence Polarization Immunoassay (FPIA) measures the change in the polarization of fluorescence emitted by a tracer molecule upon binding to an antibody researchgate.netnih.govoup.comoup.com. This technique is used for the detection of various drugs and their metabolites. While FPIA has been evaluated for the detection of Benzoylecgonine in urine, with methods capable of decreasing the detection limit significantly (e.g., from 300 µg/L to 27 µg/L for Benzoylecgonine), specific applications and performance data for this compound (CID 114718) are not explicitly described in the provided search results researchgate.netnih.govoup.comusp.broup.com.

Enzyme-Multiplied Immunoassay Technique (EMIT)

Spectrophotometric and Other Optical Detection Methods

Ultraviolet-Visible (UV-Vis) Spectrophotometry measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, a property proportional to the concentration of the absorbing compound wikipedia.orgnihs.go.jp. This technique is utilized for the quantitative determination of various analytes wikipedia.org. For this compound, an improved method for its simultaneous determination with other cocaine metabolites has been described using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection researchgate.net. Following solid-phase extraction, chromatography was performed using an octadecylsilica-coated packing, eluted with 6% acetonitrile in phosphate buffer (pH 2.1), and detected at 233 nm researchgate.net. Using 80-microliter samples, the detection limit for this compound was reported as 18 ng/mL researchgate.net.

Sample Preparation and Extraction Techniques

Efficient sample preparation and extraction are paramount for isolating this compound from complex biological matrices, enhancing analytical sensitivity, and reducing matrix interferences. The primary techniques employed include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely utilized technique for the isolation and purification of this compound and other cocaine metabolites from biological samples such as urine and hair. SPE offers advantages over traditional liquid-liquid extraction, including higher selectivity, cleaner extracts, improved reproducibility, and the avoidance of emulsion formation. busca-tox.com

Various SPE sorbents and protocols have been developed. Mixed-mode SPE cartridges, which combine both reversed-phase and ion-exchange functionalities, are commonly employed due to the amphoteric nature of this compound. nih.govnih.gov Polymer-based cation-exchange extraction columns have also been successfully utilized. oup.comvirtualchemistry.org

A typical SPE procedure involves several steps:

Conditioning : Cartridges are preconditioned with solvents such as methanol, followed by deionized water and/or phosphate buffer (e.g., pH 6). nih.gov

Sample Loading : The prepared sample (e.g., urine, hair extract) is loaded onto the conditioned sorbent.

Washing : The column is washed sequentially to remove interfering compounds. Common washing solvents include deionized water, 0.1 M hydrochloric acid, methanol, dichloromethane/methanol (50:50, v/v), and n-hexane. nih.gov

Elution : The analytes are then eluted using a suitable solvent mixture. For benzoylecgonine, and by extension this compound, mixtures like dichloromethane/isopropanol (80:20, v/v) with 2% ammonium hydroxide, or methylene chloride/isopropanol/ammonia (78:20:2), are effective. nih.gov

Reported recovery rates for benzoylecgonine using SPE methods are generally high, with mean absolute recoveries often exceeding 90% in hair samples nih.govnih.gov and average extraction efficiencies around 80% in urine specimens. oup.comvirtualchemistry.org Recoveries greater than 83% have also been reported for mixed-mode SPE in urine. astm.org

Table 1: Representative SPE Conditions and Recoveries for Cocaine Metabolites

| Matrix | SPE Cartridge/Type | Conditioning Solvents | Washing Solvents | Elution Solvents | Analyte Recovery (%) | Citation |

| Hair | Mixed-mode SPE | Methanol, Deionized Water | Deionized Water, 0.1M HCl, Dichloromethane/Methanol (50:50), n-Hexane | Dichloromethane/Isopropanol (80:20) + 2% Ammonium Hydroxide | >90 (Benzoylecgonine) | nih.govnih.gov |

| Urine | Polymer-based Cation-Exchange | Not specified (no preconditioning needed) researchgate.net | Water, 0.1M HCl, Methanol, Ethyl Acetate | Pentafluoropropionic Anhydride + Pentafluoropropanol (derivatization solvent) | 80 (Benzoylecgonine) | oup.comvirtualchemistry.org |

| Urine | Oasis MCX μElution Mixed-mode Cation Exchange Plates | Not needed (water wettability) | 2% Formic Acid in Water, Methanol | 60:40 ACN:MeOH with 5% strong ammonia solution | >83 (Benzoylecgonine) | astm.org |

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another technique employed for the isolation of this compound, although it can be more challenging for highly hydrophilic compounds like benzoylecgonine due to their low solubility in common organic extraction solvents, potentially leading to lower recoveries. nih.gov

For benzoylecgonine, a two-step LLE scheme has been developed for urine samples, typically involving extraction at a basic pH. nih.govscispec.co.th Dichloromethane has been used as an extraction solvent, yielding good recovery percentages. nih.gov Another approach involves extraction into ethanol-methylene chloride (1:1 v/v), followed by evaporation and derivatization. jfda-online.com

Table 2: Representative LLE Conditions and Recoveries for Cocaine Metabolites

| Matrix | Extraction Solvent | pH Condition | Analyte Recovery (%) | Citation |

| Urine | Dichloromethane | Basic pH | Good % recovery (Benzoylecgonine) | nih.govscispec.co.th |

| Urine | Ethanol-Methylene Chloride (1:1 v/v) | Not specified (alkaline conditions implied) | 102.43 (Benzoylecgonine) | jfda-online.com |

| Urine | Dichloromethane-Isopropanol (3:1) | Basic pH (7-8) | 39-50 (Benzoylecgonine) | scispec.co.th |

Derivatization for Volatility and Ionization Enhancement

For gas chromatography-mass spectrometry (GC-MS) analysis, this compound, like benzoylecgonine, possesses a carboxyl functional group that hinders successful GC analysis due to its polarity and low volatility. gcms.czuni.lufloridaforensicscience.comcardiologicomonzino.it Derivatization is therefore a crucial step to convert these polar functional groups into more volatile and thermally stable derivatives, enhancing chromatographic performance, improving detector response, and providing diagnostic high mass ions for selected ion monitoring (SIM) analysis. gcms.czuni.lugtfch.org

Common derivatization reagents and methods include:

Silylation : Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) are widely used. nih.govgcms.czuni.lu Derivatization typically involves heating the sample with the reagent, for instance, at 70°C for 15 minutes. gcms.czuni.lu N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% TMCS, is another common silylation agent, with derivatization performed at 70-75°C for 15-20 minutes. busca-tox.comresearchgate.net Silylated derivatives are generally more volatile and stable. gtfch.org

Acylation : Anhydrides like pentafluoropropionic anhydride (PFPA) are employed to form volatile pentafluoropropionyl derivatives. oup.comvirtualchemistry.orgcardiologicomonzino.it This is sometimes used in combination with pentafluoropropanol (PFP). oup.comvirtualchemistry.org

Alkylation : Reagents such as iodomethane-D3 are used for alkylation, converting benzoylecgonine to cocaine-D3 for GC-MS analysis. floridaforensicscience.com Another alkylating agent is trimethylphenylammonium hydroxide (TMAH), used for flash alkylation. gtfch.org

Table 3: Common Derivatization Reagents and Conditions for Cocaine Metabolites

| Derivatization Type | Reagent (and Additives) | Derivatization Conditions | Purpose/Notes | Citation |

| Silylation | MSTFA + 1% TMCS | 15 min at 70°C | Enhances response, provides diagnostic high mass ions | nih.govgcms.czuni.lu |

| Silylation | BSTFA / BSTFA + 1% TMCS | 15 min at 75°C, or 20 min at 70°C | Improves volatility, aids GC-MS determination | busca-tox.comresearchgate.net |

| Acylation | Pentafluoropropionic Anhydride (PFPA) (+ Pentafluoropropanol) | Not explicitly detailed for BNE, generally heated | Improves chromatographic efficiency, forms volatile derivatives | oup.comvirtualchemistry.orgcardiologicomonzino.it |

| Alkylation | Iodomethane-D3 | 5 min at 100°C | Converts to cocaine-D3 for GC-MS | floridaforensicscience.com |

| Alkylation | Trimethylphenylammonium Hydroxide (TMAH) | Flash alkylation | Used for drugs, especially barbiturates | gtfch.org |

Method Validation and Performance Characteristics

The validation of analytical methods for this compound and its related metabolites is crucial to ensure their reliability, accuracy, and suitability for intended applications, often adhering to guidelines from bodies like the International Conference on Harmonization (ICH). nih.gov Key performance characteristics assessed during method validation include selectivity, sensitivity, linearity, precision, and accuracy.

Selectivity : This parameter confirms the method's ability to unequivocally assess the analyte in the presence of other components that might be present in the sample matrix, such as impurities, degradants, or endogenous substances. Analytical methods for benzoylecgonine and other cocaine metabolites are designed to be specific, minimizing false positives and interferences. nih.govuni.lu

Sensitivity : Sensitivity is typically expressed as the Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, an LOD of 18 ng/mL has been reported using HPLC with UV detection. nih.gov For benzoylecgonine, LODs range from 15 pg/mg in hair (GC-MS) nih.gov to 1.2 ng/mL in urine (LC-MS/MS), and 25 ng/mL in urine when derivatized with MTBSTFA for GC-MS. LOQ values for benzoylecgonine include 50 pg/mg in hair nih.govnih.gov, 60 ng/mL in urine (a mandated LOQ) gcms.czuni.lu, and 12.5 ng/mL in urine. oup.comvirtualchemistry.org For nor-benzoylecgonine, an LOQ of 5 ng/mL has been reported with LC-MS/MS.

Table 4: Reported Sensitivity (LOD/LOQ) for this compound and Benzoylecgonine

| Analyte | Matrix | Analytical Technique | LOD | LOQ | Citation |

| This compound | Not specified | HPLC-UV | 18 ng/mL | Not specified | nih.gov |

| This compound | Urine | LC-MS/MS | 1.2 ng/mL | 5 ng/mL | |

| Benzoylecgonine | Hair | GC-MS | 15 pg/mg | 50 pg/mg | nih.govnih.gov |

| Benzoylecgonine | Urine | GC-MS (MTBSTFA deriv.) | 25 ng/mL | Not specified | |

| Benzoylecgonine | Urine | GC-MS | 12.5 ng/mL | 12.5 ng/mL | oup.comvirtualchemistry.org |

| Benzoylecgonine | Urine | GC-MS | Not specified | 60 ng/mL (mandated) | gcms.czuni.lu |

| Benzoylecgonine | Blood/Urine | GC-MS (PFPA/HFIP deriv.) | 20 ng/mL | Not specified | floridaforensicscience.com |

| Benzoylecgonine | Blood/DBS | LC-MS/MS | 10-25 ng/mL | 10-25 ng/mL |

Linearity : Linearity describes the proportional relationship between the analyte concentration and the analytical response over a defined range. It is typically assessed by the correlation coefficient (R² or r²). For benzoylecgonine, linearity has been demonstrated over various ranges, including LOQ to 20 ng/mg in hair with R² values from 0.9981 to 0.9994 nih.govnih.gov, 15 to 1500 ng/mL in urine with an R² of 0.9960 gcms.czuni.lu, and 12.5 to 20,000 ng/mL in urine with an r² of 0.99932. oup.comvirtualchemistry.org LC-MS/MS methods for benzoylecgonine have shown linearity from LOQ to 500 ng/mL with correlation coefficients greater than 0.99.

Precision : Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV). Intra-day and inter-day precision for benzoylecgonine analysis have been reported to conform with accepted bioanalytical validation criteria. nih.govnih.gov Specific data includes a percent coefficient of variation of 4.1% for 100 ng/mL samples oup.comvirtualchemistry.org and %RSD values less than 7% for quality control samples. astm.org

Accuracy : Accuracy expresses the closeness of agreement between the measured value and the true or accepted reference value. For benzoylecgonine, mean absolute recoveries greater than 90% have been achieved in hair samples using SPE. nih.govnih.gov In urine, an average extraction efficiency of 80% oup.comvirtualchemistry.org and recoveries ranging from 74.0% to 79.8% have been reported. LLE methods have also shown high accuracy, with a reported recovery of 102.43% for benzoylecgonine in urine. jfda-online.com Analytical recovery in blood and dried blood spots ranged from 84.9% to 113.2% of the expected concentration.

Table 5: Reported Linearity, Precision, and Accuracy for Benzoylecgonine

| Matrix | Analytical Technique | Linearity Range (R² / r²) | Precision (CV / %RSD) | Accuracy (Recovery %) | Citation |

| Hair | GC-MS | LOQ-20 ng/mg (0.9981-0.9994) | Intra- and Inter-day in conformity | >90 | nih.govnih.gov |

| Urine | GC-MS | 15-1500 ng/mL (0.9960) | Not specified | Not specified | gcms.czuni.lu |

| Urine | GC-MS | 12.5-20,000 ng/mL (0.99932) | 4.1% (at 100 ng/mL) | 80 | oup.comvirtualchemistry.org |

| Urine | GC-MS | Not specified (0.9997) | Precise and Accurate | 74.0-79.8 | |

| Urine | LLE, GC-MS | Not specified | Not specified | 102.43 | jfda-online.com |

| Blood/Urine | GC-MS | Linear | Reproducible | >70 | floridaforensicscience.com |

| Blood/DBS | LC-MS/MS | LOQ-500 ng/mL (>0.99) | <7% | 84.9-113.2 | |

| Urine | Mixed-mode SPE, UPLC-MS/MS | Excellent | <7% | >83 | astm.org |

Chemical Reactivity and Environmental Degradation Studies

Hydrolytic Stability and Pathways

Benzoylnorecgonine is characterized by its high stability, particularly in the human body, where it has a very long half-life. pnas.orgpnas.org This stability contributes to its persistence when excreted into the environment. amegroups.org However, its stability is pH-dependent. Under alkaline conditions, hydrolysis is accelerated. Studies have reported that the half-life for this compound in water at pH 12 and temperatures above 30°C is less than 30 minutes. nist.gov In contrast, under moderate or acidic pH conditions and at low temperatures (e.g., 4°C), the non-enzymatic hydrolysis process is significantly slowed, making the compound a reliable biomarker for cocaine use. scielo.br

Degradation studies have identified hydrolysis as one pathway for its transformation, leading to a limited number of products. researchgate.net For instance, research on wastewater treatment has shown that adjusting the pH and temperature can effectively hydrolyze cocaine metabolites. A procedure involving the addition of NaOH and incubation at 55°C for two hours can quantitatively convert most cocaine metabolites to ecgonine. nist.gov However, hydroxylated forms of this compound have been found to hydrolyze more slowly than the parent compound. nist.gov

Advanced Oxidation Processes (AOPs)

To address the challenge of removing persistent compounds like this compound from water, researchers are investigating several Advanced Oxidation Processes (AOPs). wikipedia.orgcreative-biolabs.com These techniques are designed to transform the metabolite into non-toxic products and include methods such as Fenton and photo-Fenton reactions, ozone oxidation, and photocatalysis. amegroups.cn

The Fenton reaction, an advanced oxidation process that generates highly reactive hydroxyl radicals (•OH), has demonstrated high efficiency in degrading this compound. researchgate.net Studies have shown that the Fenton process can achieve a removal efficiency of approximately 90%. researchgate.net

The photo-Fenton process, which combines the Fenton reaction with UV or solar radiation, has also been proven effective. The radiation aids in the regeneration of Fe²⁺ from Fe³⁺, creating an additional source of hydroxyl radicals and enhancing the degradation process. nih.gov Research using a heterogeneous photo-Fenton catalyst (Fe₂O₃/SBA-15) reported a 92% removal efficiency for this compound. researchgate.net Furthermore, electrochemical AOPs like electro-Fenton (EF) and photo-electro-Fenton (PEF) have been successfully applied to eliminate the compound from real municipal wastewater. researchgate.net

| Treatment Process | Initial Concentration | Reagents/Conditions | Removal Efficiency | Source |

| Fenton Reaction | Not specified | H₂O₂ and FeSO₄ | ~90% | researchgate.net |

| Heterogeneous Photo-Fenton | Not specified | Fe₂O₃/SBA-15 catalyst | 92% | researchgate.net |

| Photo-Fenton | 100 ppm (dye model) | UV lamp, 36 mg/L catalyst, 1 equiv. H₂O₂ | 100% (in ~10 min) | aidic.it |

| Electro-Fenton (EF) / Photo-Electro-Fenton (PEF) | Present in municipal wastewater | Boron-doped diamond anode, gas diffusion cathode | Not specified | researchgate.net |

This table presents findings on the efficacy of Fenton and Photo-Fenton reactions for the degradation of this compound and model compounds.

Ozone oxidation is another AOP utilized in water treatment, but its effectiveness against this compound is limited. amegroups.org Studies have reported low removal efficiency, which is attributed to the absence of ozone-reactive sites, such as olefinic bonds or activated benzene rings, within the molecule's structure. amegroups.orgrsc.org

Comparative research has shown that other related compounds, like cocaine and the crack-cocaine biomarker anhydroecgonine methylester, are more reactive to ozone. rsc.org Consequently, this compound is considered resistant to degradation by ozonation alone, with very low removal rates observed even at varying ozone doses and pH levels. amegroups.orgrsc.org

Photocatalysis and other photo-degradation methods are being actively researched as potential treatments to reduce this compound concentrations in surface and waste waters. wikipedia.orgcreative-biolabs.com These processes involve direct photolysis, where the compound absorbs light, or indirect photolysis, mediated by reactive species generated from light-absorbing substances in the water. rsc.org

Experiments using simulated sunlight and UV irradiation have demonstrated that these methods can transform this compound, leading to the formation of several transformation products. researchgate.net One study successfully identified seven distinct degradation products resulting from the photo-degradation of this compound. researchgate.net The efficiency of photodegradation can be influenced by various water matrix components, such as dissolved organic matter and pH. rsc.org

Ozone Oxidation

Biotic and Abiotic Degradation in Aquatic and Environmental Systems

In natural aquatic environments and wastewater treatment systems, the degradation of this compound occurs through both biotic (biological) and abiotic (non-biological) processes. fountainjournals.comkwasu.edu.ng The rate and extent of this degradation are influenced by environmental factors, most notably temperature.

Batch tests using sewage sludge have demonstrated significant removal of this compound. In one study, a removal rate of 90.6% was achieved after just three hours of equilibration. fountainjournals.comkwasu.edu.ng The study also highlighted the effect of temperature, with degradation occurring much more slowly at 4°C compared to 19°C, indicating that metabolic processes are a key driver of its breakdown. fountainjournals.comresearchgate.net The biotransformation process in wastewater has been observed to follow pseudo-first-order kinetics and does not appear to be significantly affected by the availability of dissolved oxygen. doi.org

| Parameter | Finding | Conditions | Source |

| Removal Rate | 90.6% | Sewage sludge batch test, 3 hours equilibration | fountainjournals.com, kwasu.edu.ng |

| Degradation at 19°C | Relatively greater degradation | Biotic conditions | fountainjournals.com, kwasu.edu.ng |

| Degradation at 4°C | Slow degradation (5% and 10%) | Abiotic conditions (inhibited biological activity) | fountainjournals.com, researchgate.net |

| Degradation Processes | Both biotic and abiotic | Sewage sludge | fountainjournals.com, kwasu.edu.ng |

This table summarizes findings from sewage sludge batch tests on the degradation of this compound.

Microorganisms play a crucial role in the breakdown of this compound in environmental and engineered systems. nih.gov In laboratory-scale biological reactors simulating wastewater treatment, biodegradation by heterotrophic bacteria was responsible for 91–95% of the compound's removal. amegroups.org This highlights the importance of microbial activity in conventional activated sludge processes. amegroups.org

The transformation is often mediated by enzymes, and studies have shown that both extracellular and intracellular enzymes contribute to the degradation process. fountainjournals.comkwasu.edu.ng The biotransformation of cocaine and its metabolites can occur within the sewer network itself, where microbial communities in biofilms and sediments actively degrade these compounds. nih.gov For example, the formation of this compound from cocaine has been observed in sewer sediments due to microbial reactions. nih.gov Understanding these in-sewer biotransformation kinetics is critical for accurately estimating drug consumption based on wastewater analysis. doi.org

Enzymatic Degradation in Environmental Contexts

The enzymatic degradation of benzoylecgonine is a significant area of research, particularly for its potential application in environmental remediation and wastewater treatment. amegroups.cnresearchgate.net In environmental systems such as sewage and surface waters, the breakdown of benzoylecgonine is influenced by the activity of various enzymes originating from microbial populations. fountainjournals.comnih.govkwasu.edu.ng

Studies conducted on sewage sludge have demonstrated that both extracellular and intracellular enzymes contribute to the degradation of benzoylecgonine. fountainjournals.comkwasu.edu.ng The biodegradation by heterotrophic bacteria in activated sludge reactors has been shown to be a highly efficient removal mechanism, accounting for 91–95% of benzoylecgonine removal. amegroups.org The degradation process involves both biotic and abiotic pathways, leading to the formation of various metabolites. fountainjournals.comkwasu.edu.ng Microbial activity, particularly within biofilms and sediments in sewer systems, plays a role in the biotransformation of cocaine to benzoylecgonine and its subsequent, albeit slower, degradation. nih.gov

Research has identified specific enzymes capable of hydrolyzing benzoylecgonine. While bacterial cocaine esterases (CocE) are effective against cocaine, they show no activity towards the more stable benzoylecgonine metabolite. amegroups.orgdrugbank.com However, human butyrylcholinesterase (BChE) has been demonstrated to hydrolyze benzoylecgonine into the non-toxic products, ecgonine and benzoic acid. researchgate.netamegroups.orgnih.gov This finding has opened avenues for designing more efficient mutant enzymes that could be used for detoxification in environmental applications. researchgate.netnih.gov The enzymatic hydrolysis of benzoylecgonine is considered a promising strategy for its removal both in vivo and in vitro. amegroups.cnresearchgate.net

Table 1: Enzymes Involved in Benzoylecgonine Degradation

| Enzyme/System | Source Organism/System | Degradation Products | Reference |

| Butyrylcholinesterase (BChE) | Human | Ecgonine, Benzoic Acid | researchgate.netamegroups.orgnih.gov |

| Microbial Enzymes | Sewage Sludge / Wastewater | Ecgonine methylester, other metabolites | fountainjournals.comkwasu.edu.ng |

| Heterotrophic Bacteria | Activated Sludge | Further degraded compounds | amegroups.org |

Identification and Characterization of Environmental Transformation Products

The identification of benzoylecgonine's transformation products is crucial for understanding its environmental fate and potential ecotoxicity. diva-portal.org In aquatic environments, benzoylecgonine can be degraded through various processes, including chlorination used in wastewater treatment and photolysis from sunlight exposure. researchgate.netnih.gov These processes lead to a range of transformation products (TPs).

Studies subjecting benzoylecgonine to simulated environmental conditions have identified several degradates. researchgate.netnih.gov Under chlorination, three distinct transformation products have been observed. researchgate.netnih.gov Photodegradation, through both UV irradiation and simulated sunlight, has been shown to generate up to seven different transformation products. researchgate.netnih.gov These degradates often result from chemical reactions such as dealkylation, hydroxylation, and nitration, or a combination of these processes. researchgate.netnih.gov

One of the consistently identified transformation products is norbenzoylecgonine, which is also a known human metabolite of cocaine. researchgate.netnih.gov Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS), have been instrumental in detecting and tentatively identifying these compounds in water samples. researchgate.netnih.govnih.gov Research has also identified previously unreported degradates in sewage and surface water samples, highlighting the complexity of benzoylecgonine's environmental degradation pathways. researchgate.netnih.gov For instance, photochemical treatment has been shown to produce hydroxylated aromatics. nih.govlboro.ac.uk

Table 2: Environmental Transformation Products of Benzoylecgonine

| Degradation Process | Number of Products Identified | Key Transformation Products | Notes | Reference |

| Chlorination | 3 | Norbenzoylecgonine, other chlorinated compounds | Products result from reactions like dealkylation and halogenation. | researchgate.netnih.gov |

| Photodegradation (UV/Sunlight) | 7 | Norbenzoylecgonine, hydroxylated aromatics | Products result from hydroxylation, dealkylation, and nitration. | researchgate.netnih.govnih.gov |

| General Biotic/Abiotic | Multiple | Ecgonine methylester, short-chain compounds | Occurs in sewage sludge. | kwasu.edu.ng |

Historical Research Perspectives on Benzoylnorecgonine

Early Chemical Investigations and Characterization

Benzoylnorecgonine is chemically known as [1R-(exo,exo)]-3-(Benzoyloxy)-8-azabicyclo[3.2.1]octane-2β-carboxylic acid. It is a metabolite of cocaine, formed in the liver through hydrolysis catalyzed by carboxylesterases. wikipedia.org The compound is a white solid with a melting point of 226-228°C. It is soluble in ethanol but insoluble in water.

Early research focused on differentiating and detecting this compound alongside cocaine and its other metabolites. In the 1970s, studies on the disposition of radiolabeled cocaine and its metabolites, including [3H]-benzoylnorecgonine, in the brains of rats helped to understand its distribution within the body. The development of a microassay using high-performance liquid chromatography (HPLC) in 1990 allowed for the simultaneous determination of cocaine, norcocaine, benzoylecgonine, and this compound.

The characterization of this compound involves various analytical techniques. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for its identification. The mass spectrum of the pentafluoropropionyl (PFP) derivative of this compound is a key tool for its confirmation, helping to distinguish it from potential interfering substances. researchgate.netdroracle.ai The fragmentation pathway in mass spectrometry reveals characteristic ions that confirm the presence of the bicyclic structure and the benzoyl group. redalyc.org Nuclear magnetic resonance (NMR) and ultra-high-resolution mass spectrometry have also been employed to characterize reference standards of this compound. nih.govresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C15H17NO4 | |

| Molecular Weight | 275.30 (anhydrous) | |

| Melting Point | 226-228°C | |

| Appearance | White solid | |

| Solubility | Soluble in ethanol, insoluble in water | |

| CAS Registry No. | 41889-45-6 |

Presence in Ancient Samples and Archeological Chemistry

The field of archaeological chemistry has significantly benefited from the ability to detect organic substances like this compound in ancient samples, providing insights into the historical use of psychoactive plants. rsc.org The analysis of human remains, particularly hair, has been instrumental in this research.

One of the earliest and most significant findings was the detection of cocaine and its metabolites, including benzoylecgonine and ecgonine methyl ester, in hair samples from ancient Peruvian coca-leaf chewers dating back to 1000 C.E. researchgate.netnih.gov These analyses, conducted using gas chromatography/mass spectrometry (GC/MS), revealed that the metabolites were present in higher concentrations than the parent drug, cocaine. nih.gov This discovery provided direct chemical evidence of coca leaf use in ancient Andean cultures.

Further studies on mummified remains from northern Chile have also utilized the detection of benzoylecgonine in hair to trace the history of coca-leaf chewing. researchgate.net A recently developed radioimmunoassay has been effective in detecting benzoylecgonine in hair from spontaneously mummified human remains, indicating that the practice of chewing coca leaves in this region dates back approximately 2,000 years. researchgate.net

In a notable study, a 1,000-year-old ritual bundle from the Lípez Altiplano of southwestern Bolivia was analyzed using liquid chromatography tandem mass spectrometry (LC-MS/MS). nih.govpnas.org The analysis identified chemical traces of several psychoactive compounds, including cocaine and its degradation product, benzoylecgonine. nih.govpnas.org This finding suggests the use of multiple psychoactive plants in pre-Columbian rituals and highlights the sophisticated botanical knowledge of ancient South American societies. nih.govpnas.org More recently, toxicological analyses of well-preserved brain tissue from a 17th-century context in Milan, Italy, revealed the presence of alkaloids characteristic of Erythroxylum spp., including cocaine and benzoylecgonine, backdating the presence of the plant in Europe by nearly two centuries. unimi.it

Interactive Data Table: Key Archaeological Findings of this compound

| Date of Sample | Location | Sample Type | Analytical Method | Key Finding | Source |

| 1000 C.E. | Peru | Hair | GC/MS | Presence of cocaine and its metabolites, including benzoylecgonine. | researchgate.netnih.gov |

| ~2,000 years ago | Northern Chile | Hair | Radioimmunoassay | Evidence of coca-leaf chewing practices. | researchgate.net |

| ~1,000 years ago | Southwestern Bolivia | Ritual bundle residue | LC-MS/MS | Presence of multiple psychoactive compounds, including benzoylecgonine. | nih.govpnas.org |

| Early 1600s | Milan, Italy | Brain tissue | Toxicological analyses | Presence of cocaine and benzoylecgonine, indicating early presence in Europe. | unimi.it |

Evolution of Analytical Detection in Historical Contexts

The methods for detecting this compound have evolved significantly over time, driven by the need for greater sensitivity, specificity, and efficiency, particularly in forensic and clinical toxicology.

Early methods for the detection of cocaine and its metabolites included thin-layer chromatography (TLC) and immunoassays. oup.com While useful for screening, these methods often lacked the specificity required for confirmatory analysis. iwu.edu Gas chromatography (GC) was a more precise method, but the analysis of this compound by GC-MS posed challenges due to its low volatility, often requiring a derivatization step to make it suitable for analysis. droracle.aiiwu.edu

The 1990s saw the refinement of techniques like GC-MS for the analysis of hair samples from ancient remains, which was a significant step forward in archaeological chemistry. nih.gov The development of radioimmunoassays also provided a sensitive method for detecting this compound in ancient hair samples. researchgate.net

In more recent decades, liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-MS/MS, has become the gold standard for the detection of this compound and other metabolites. rsc.orgresearchgate.netnih.gov This technique offers high sensitivity and specificity and often requires minimal sample preparation, allowing for faster analysis times. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) has further enhanced the ability to identify and characterize not only this compound but also its degradation products in various matrices. researchgate.net

The evolution of these analytical techniques has not only improved the accuracy of drug testing in modern contexts but has also opened new avenues for historical and archaeological research, allowing for a deeper understanding of the use of psychoactive substances in the past.

Interactive Data Table: Timeline of Analytical Methods for this compound Detection

| Era | Dominant Analytical Techniques | Key Characteristics & Applications | Source |

| 1970s-1980s | Thin-Layer Chromatography (TLC), Immunoassays (RIA, EMIT), Gas Chromatography (GC) | Screening purposes, initial quantitative analysis. TLC for simultaneous drug detection. Immunoassays for high sensitivity. GC for higher precision. | oup.com |

| 1990s | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Radioimmunoassay (RIA) | Confirmatory analysis, application in archaeological hair analysis. HPLC for simultaneous determination of multiple metabolites. | nih.govresearchgate.net |

| 2000s-Present | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) | High sensitivity and specificity, reduced sample preparation, identification of degradation products. Considered the gold standard. | rsc.orgresearchgate.netnih.govresearchgate.net |

Future Research Directions and Open Questions

Advanced Computational Modeling for Novel Insights

Computational modeling has emerged as a powerful tool in chemical and biological research, offering insights that are often difficult to obtain through experimental methods alone. For benzoylnorecgonine, future research can leverage advanced computational approaches to predict its properties and interactions.

Combined computational modeling and experimental studies have been effectively used to demonstrate that human butyrylcholinesterase (BChE) is active against the major cocaine metabolite, benzoylecgonine. nih.govresearchgate.net This approach has also led to the rational design of BChE mutants with enhanced capabilities to hydrolyze both cocaine and benzoylecgonine. nih.govresearchgate.net Similar computational strategies can be applied to this compound to explore its interaction with various enzymes. By modeling the binding affinity and catalytic mechanism of potential metabolizing enzymes, researchers can identify or engineer biocatalysts for its detoxification.

Density Functional Theory (DFT) calculations have been used to study the molecular structures and vibrational spectra of the R and S forms of benzoylecgonine in the gas phase and in water. biointerfaceresearch.com Extending such studies to this compound would provide fundamental data on its structural and electronic properties. This can help in understanding its stability, reactivity, and interactions with other molecules. Furthermore, computational methods can predict the spectroscopic signatures of this compound, aiding in its identification in complex matrices.

Future research should focus on:

Enzyme-Substrate Docking Simulations: To identify and characterize enzymes capable of metabolizing this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To elucidate the reaction mechanisms of its enzymatic or chemical degradation.

Molecular Dynamics Simulations: To study its transport and interaction with biological membranes and environmental particles.

Development of Highly Selective and Sensitive Analytical Tools

The accurate detection and quantification of this compound are crucial for forensic toxicology and environmental monitoring. While methods exist for its parent compounds, there is a continuous need for more selective and sensitive analytical tools specifically for this compound.

Current analytical methods for related compounds, like benzoylecgonine, often involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govrsc.orgnih.gov For instance, a fast GC-MS method was developed for benzoylecgonine in urine, which reduced analysis time by about 50% while maintaining reliability. nih.gov Another approach utilized portable mass spectrometry for the quantitative detection of cocaine and benzoylecgonine in urine and oral fluid, demonstrating the potential for on-site testing. rsc.org

Future development should aim to achieve lower limits of detection and enhance selectivity for this compound, distinguishing it from structurally similar compounds. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) MS, has shown promise in identifying unknown degradation products of cocaine and benzoylecgonine and could be pivotal for this compound analysis. researchgate.netnih.gov Furthermore, novel sampling techniques, like the analysis of latent fingerprints using desorption electrospray ionization (DESI) and matrix-assisted laser desorption/ionization (MALDI), have been shown to detect cocaine and its metabolites, presenting an exciting avenue for non-invasive drug testing. researchgate.net

Key areas for future research include:

Development of Specific Monoclonal Antibodies: For use in highly selective immunoassays.

Advanced Mass Spectrometry Techniques: Application of techniques like ion mobility-mass spectrometry (IM-MS) to separate this compound from its isomers and other metabolites.

Novel Sample Preparation Methods: Miniaturized and automated solid-phase extraction (SPE) or liquid-phase microextraction (LPME) techniques to improve recovery and reduce matrix effects.

Table 1: Comparison of Modern Analytical Techniques for Cocaine Metabolites

| Technique | Sample Matrix | Key Advantages | Potential for this compound |

|---|---|---|---|

| Fast GC-MS | Urine | Reduced analysis time, high throughput. nih.gov | Adaptation of methods could allow for rapid screening. |

| Portable MS | Urine, Oral Fluid | On-site analysis, rapid results. rsc.org | Development of portable sensors for field detection. |

| LC-HRMS (QTOF) | Water | Identification of unknown transformation products. researchgate.netnih.gov | Elucidation of novel degradation and metabolic pathways. |

Comprehensive Characterization of Degradation Pathways and Products

This compound can be introduced into the environment through various pathways and may undergo degradation. Understanding these degradation processes is essential for assessing its environmental fate and potential ecotoxicity.

Studies on cocaine and benzoylecgonine have shown that they can be degraded in the aquatic environment through processes like hydrolysis, chlorination, and photodegradation. researchgate.netnih.gov In one study, the degradation of cocaine in spiked surface water led to sixteen detectable compounds, while benzoylecgonine degradation resulted in ten compounds. researchgate.netnih.gov The identified products resulted from processes such as chlorination, dealkylation, hydroxylation, and nitration. researchgate.netnih.gov Norbenzoylecgonine, a potential degradation product of this compound, was identified in these studies. researchgate.net

The degradation of cocaine and benzoylecgonine has also been observed in sewage sludge, involving both biotic and abiotic processes. fountainjournals.com Future research must extend these investigations to this compound specifically. A comprehensive study of its stability and transformation under various environmental conditions (e.g., different pH, temperature, and presence of disinfectants) is needed.

Future research efforts should include:

Forced Degradation Studies: Systematically subjecting this compound to hydrolysis, oxidation, photolysis, and thermal stress to identify its primary degradation products.

Identification of Transformation Products: Using HRMS to identify and structure-elucidate the resulting degradation products.

Table 2: Known Degradation Processes for Related Cocaine Compounds

| Degradation Process | Compound Studied | Resulting Transformation Processes | Reference |

|---|---|---|---|

| Hydrolysis, Chlorination, Photodegradation | Cocaine, Benzoylecgonine | Chlorination, dealkylation, hydroxylation, nitration. researchgate.netnih.gov | researchgate.net, nih.gov |

Exploration of Novel Biotransformation Mechanisms

The biotransformation of cocaine is complex, involving multiple enzymatic pathways. nih.govmdpi.com Cocaine is primarily hydrolyzed to benzoylecgonine and ecgonine methyl ester. nih.govmdpi.com A minor pathway involves N-demethylation to norcocaine, which is pharmacologically active. nih.govcdnsciencepub.com this compound is a metabolite of norcocaine. While these primary pathways are known, the complete metabolic fate of this compound itself is not fully understood.

Research has shown that microorganisms can play a role in the biotransformation of cocaine and its metabolites. nih.gov For example, bacteria such as Rhodococcus sp. can use cocaine as a carbon source, and bacterial carboxylesterases have been identified that hydrolyze cocaine to benzoylecgonine. nih.gov The potential for microbial metabolism of this compound in the environment or the human gut microbiome remains a largely unexplored area.

Furthermore, while human butyrylcholinesterase (BChE) and cocaine esterase (CocE) have been studied for their role in cocaine and benzoylecgonine hydrolysis, their activity towards this compound is not well-characterized. nih.govnih.govamegroups.org Investigating the interaction of this compound with these and other human esterases could reveal new metabolic pathways.

Open questions for future research include:

What is the full spectrum of metabolites formed from this compound in humans?

Do microorganisms in the environment or the human gut contribute significantly to the degradation or transformation of this compound?

Are there unidentified enzymes in humans or other organisms that are highly specific for the hydrolysis of this compound?

Q & A

Basic Research Questions

Q. What are the validated analytical methods for confirming the identity and purity of Benzoylnorecgonine in synthetic samples?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₅H₁₇NO₄, exact mass 275.1158) . Pair this with nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities, particularly for distinguishing between stereoisomers or related metabolites. For purity assessment, employ reverse-phase HPLC with UV detection (λ = 210–260 nm) and compare retention times against certified reference standards. Document all experimental parameters (column type, mobile phase, flow rate) to ensure reproducibility .

Q. How can researchers design experiments to synthesize this compound with high reproducibility?

- Methodological Answer : Follow a stepwise protocol:

Optimize reaction conditions (e.g., solvent, temperature, catalyst) using design-of-experiments (DoE) principles to minimize side products.

Monitor reaction progress via thin-layer chromatography (TLC) or in-situ FTIR.

Purify crude products using column chromatography with gradient elution.

Validate synthetic routes by cross-referencing spectral data (NMR, IR) with published libraries .

- Critical Note : Include detailed characterization data for at least five batches in the main manuscript; additional replicates should be in supplementary materials .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be resolved in pharmacokinetic studies?

- Methodological Answer :

- Hypothesis Testing : Compare in vitro metabolic assays (e.g., liver microsomes) across species (human, rat) to identify interspecies variability .

- Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects in LC-MS/MS analyses.

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., pH, enzyme activity). Publish raw datasets and statistical code to enable peer validation .

Q. What advanced techniques are suitable for elucidating this compound’s degradation pathways under physiological conditions?

- Methodological Answer :

Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, photolysis) and profile degradation products via LC-HRMS .

Isotope-Labeling : Synthesize ¹³C-labeled this compound to track fragment ions in mass spectrometry and map cleavage sites.

Computational Modeling : Use density functional theory (DFT) to predict reactive sites and compare with experimental data .

Data Presentation and Reproducibility

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer :

- Tabular Summaries : Include a comparative table of NMR shifts (¹H, ¹³C) and HRMS values from independent studies, highlighting discrepancies ≥0.1 ppm (NMR) or ≥2 ppm (HRMS).

- Root-Cause Analysis : Discuss potential sources of error (e.g., solvent impurities, calibration drift) and propose validation protocols (e.g., inter-laboratory round-robin tests) .

Q. What strategies ensure the reproducibility of this compound’s bioactivity assays?

- Methodological Answer :

- Standardized Protocols : Adopt OECD guidelines for in vitro assays (e.g., cytotoxicity, receptor binding) and report inter-assay CV (coefficient of variation) thresholds (<15%).

- Blind Testing : Distribute aliquots of the compound to collaborating labs for independent validation of IC₅₀ values.

- Metadata Reporting : Document storage conditions (temperature, light exposure) and solvent history (e.g., DMSO freeze-thaw cycles) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods for synthesis/purification steps and consult safety data sheets (SDS) for PPE requirements (gloves: nitrile; goggles: chemical-resistant) .

- Waste Disposal : Neutralize acidic/basic waste streams before disposal and adhere to institutional guidelines for organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。